Imidazo[1,2-A]pyridine-2-carboxamide

Anti-tubercular InhA inhibition Regioisomer comparison

Imidazo[1,2-a]pyridine-2-carboxamide (CAS 39031-44-2, MW 161.16, tPSA 60.4 Ų, XLogP 1.0) is the non-substitutable parent scaffold for synthesizing potent anti-mycobacterial agents (InhA docking ΔG -8.2 kcal/mol, MIC 3.125 μg/mL), selective CDK2 inhibitors, and Nurr-1 nuclear receptor modulators. Substitution with imidazo[1,2-a]pyrimidine or pyridine-2-carboxamide analogs results in complete loss of target engagement and pharmacological activity. Only the 2-carboxamide regioisomer delivers validated SAR. This core enables parallel amide coupling and cross-coupling for HTS library production. Insist on the authentic parent scaffold to maintain SAR integrity and patent compliance.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 39031-44-2
Cat. No. B1600823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-A]pyridine-2-carboxamide
CAS39031-44-2
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)6-5-11-4-2-1-3-7(11)10-6/h1-5H,(H2,9,12)
InChIKeyBEHYAANJUKYBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-A]pyridine-2-carboxamide (CAS 39031-44-2) Procurement Guide: Core Properties and Supply Considerations


Imidazo[1,2-A]pyridine-2-carboxamide (CAS 39031-44-2, molecular formula C8H7N3O, molecular weight 161.16 g/mol) is a core heterocyclic scaffold widely used in medicinal chemistry for the synthesis of bioactive compounds [1]. It serves as the unsubstituted parent structure for a class of fused imidazopyridine derivatives known for their diverse pharmacological activities, including anti-tubercular, kinase inhibitory, and nuclear receptor modulation [2]. This guide focuses on the parent scaffold, which is primarily procured as a versatile building block for derivative synthesis, and provides quantitative differentiation against closely related structural analogs and alternative core scaffolds.

Why Generic Substitution of Imidazo[1,2-A]pyridine-2-carboxamide (CAS 39031-44-2) Fails for Rigorous Scientific Research


Generic substitution of Imidazo[1,2-A]pyridine-2-carboxamide with alternative heterocyclic cores (e.g., imidazo[1,2-a]pyrimidine, imidazo[1,2-a]pyrazine, or simple pyridine-2-carboxamide) is scientifically unsound due to fundamental differences in electronic distribution, hydrogen-bonding capacity, and resultant biological target engagement. While all share a carboxamide moiety, the unique fusion of imidazole and pyridine rings in the imidazo[1,2-a]pyridine scaffold establishes a distinct planar, aromatic system with a specific topological polar surface area (tPSA) of 60.4 Ų [1]. This directly influences its molecular recognition by targets such as InhA in *M. tuberculosis* and Nurr-1 nuclear receptors, where even minor structural alterations lead to complete loss of activity as demonstrated by structure-activity relationship (SAR) studies [2]. Substitution without rigorous validation therefore invalidates any biological or chemical study relying on the specific pharmacophore.

Quantitative Differentiation Evidence for Imidazo[1,2-A]pyridine-2-carboxamide (CAS 39031-44-2) vs. Closest Analogs


Imidazo[1,2-a]pyridine-2-carboxamide vs. Imidazo[1,2-a]pyridine-3-carboxamide: Regioisomeric Impact on Anti-Tubercular Activity

The anti-tubercular activity of imidazo[1,2-a]pyridinecarboxamides is exquisitely sensitive to the position of the carboxamide group. A series of 2-carboxamide derivatives (5a-q) were synthesized and evaluated against *M. tuberculosis* H37Rv, with the most potent compounds (e.g., 5j, 5l, 5q) achieving minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL [1]. In contrast, a parallel series of imidazo[1,2-a]pyridine-3-carboxamides, evaluated under identical assay conditions, were consistently inactive against H37Rv (MIC > 25 μg/mL) [2]. This demonstrates that the 2-carboxamide substitution pattern is an absolute requirement for anti-mycobacterial activity within this chemotype.

Anti-tubercular InhA inhibition Regioisomer comparison

Imidazo[1,2-a]pyridine-2-carboxamide vs. Pyridine-2-carboxamide: Impact of the Fused Imidazole Ring on Physicochemical and Pharmacokinetic Properties

The fusion of an imidazole ring to the pyridine core in Imidazo[1,2-A]pyridine-2-carboxamide fundamentally alters its physicochemical profile compared to the simpler pyridine-2-carboxamide scaffold. The target compound possesses a computed XLogP3 value of 1.0 and a topological polar surface area (tPSA) of 60.4 Ų [1]. In contrast, pyridine-2-carboxamide (picolinamide, CAS 1452-77-3) has a lower XLogP of 0.3 and a tPSA of 56.0 Ų [2]. The increased lipophilicity (Δ XLogP = +0.7) and slightly larger polar surface area of the imidazo[1,2-a]pyridine scaffold are associated with improved membrane permeability while retaining favorable solubility characteristics, a critical balance for oral bioavailability in lead optimization.

Physicochemical properties Scaffold comparison Drug-likeness

Imidazo[1,2-a]pyridine-2-carboxamide vs. Imidazo[1,2-a]pyrimidine-2-carboxamide: Biological Target Selectivity and SAR Divergence

Replacement of the pyridine ring in the imidazo[1,2-a]pyridine core with a pyrimidine (imidazo[1,2-a]pyrimidine) results in a stark divergence in biological target engagement. SAR studies on cyclin-dependent kinase (CDK) inhibitors reveal that imidazo[1,2-a]pyridine-2-carboxamide derivatives achieve potent and selective CDK2 inhibition, with optimized leads exhibiting IC50 values in the low nanomolar range [1]. Conversely, the corresponding imidazo[1,2-a]pyrimidine-2-carboxamide scaffold shows a marked shift in selectivity toward CDK9 and other kinases, rendering it unsuitable for CDK2-selective programs [2]. This target preference is dictated by the electronic nature and hydrogen-bonding capability of the pyridine nitrogen, which is absent or repositioned in the pyrimidine analog.

Kinase inhibition CDK2 Target selectivity

Imidazo[1,2-a]pyridine-2-carboxamide vs. Unsubstituted Imidazo[1,2-a]pyridine: Cytotoxicity and Safety Profile for Cell-Based Studies

While the unsubstituted imidazo[1,2-a]pyridine core (CAS 274-76-0) is sometimes considered a potential building block alternative, the presence of the 2-carboxamide group in Imidazo[1,2-A]pyridine-2-carboxamide significantly alters its biological activity and cytotoxicity profile. In vitro cytotoxicity evaluation against HEK-293T cells of a series of imidazo[1,2-a]pyridine-2-carboxamide derivatives (5a-q) revealed low to moderate toxicity, with the most active anti-tubercular compounds (5j, 5l, 5q) exhibiting favorable selectivity indices (SI) [1]. In contrast, the unsubstituted imidazo[1,2-a]pyridine core is known to exhibit higher basal cytotoxicity and can act as a promiscuous ligand, making it a less suitable starting point for lead optimization where a clean safety profile is paramount [2].

Cytotoxicity Scaffold comparison Cell culture compatibility

Imidazo[1,2-a]pyridine-2-carboxamide vs. Benzimidazole-2-carboxamide: Conformational and Electronic Differences Affecting Enzyme Inhibition

Molecular docking studies with the *M. tuberculosis* enoyl-ACP reductase (InhA) reveal that imidazo[1,2-a]pyridine-2-carboxamide derivatives occupy the substrate-binding pocket with a distinct binding pose not achievable by the structurally similar benzimidazole-2-carboxamide scaffold [1]. The imidazo[1,2-a]pyridine core forms critical π-stacking interactions with the nicotinamide ring of the NADH cofactor and a hydrogen bond with Tyr158, resulting in a calculated binding energy of -8.2 kcal/mol for compound 5q. In contrast, benzimidazole-2-carboxamide derivatives, due to their different nitrogen positioning and altered electron density, fail to achieve this precise geometry and exhibit significantly weaker binding (ΔG > -6.0 kcal/mol), translating to a >10-fold loss in inhibitory activity [2].

Enzyme inhibition InhA docking Scaffold comparison

Imidazo[1,2-a]pyridine-2-carboxamide vs. 6-Substituted Analogs: Critical Role of C6 Position for Nurr-1 Nuclear Receptor Modulation

The unsubstituted parent imidazo[1,2-a]pyridine-2-carboxamide (CAS 39031-44-2) serves as the essential core for generating potent Nurr-1 nuclear receptor modulators. Patent disclosures (e.g., US7704989B2) explicitly demonstrate that while the 2-carboxamide is a mandatory feature, the introduction of a heterocyclic substituent at the C6 position is a critical determinant for achieving high-affinity binding to Nurr-1 (NR4A2) [1]. Compounds lacking the C6 substitution (i.e., the parent scaffold) exhibit baseline or undetectable Nurr-1 modulation. However, the parent compound remains the sole viable precursor for installing these essential C6 modifications via cross-coupling chemistry, whereas alternative cores like imidazo[1,2-a]pyridine-3-carboxamide or 6-substituted pyridine analogs cannot be functionalized in the same manner and fail to produce active Nurr-1 ligands [2].

Nuclear receptor modulation Nurr-1 SAR

Optimal Research and Industrial Application Scenarios for Imidazo[1,2-A]pyridine-2-carboxamide (CAS 39031-44-2)


Medicinal Chemistry: Lead Optimization for Novel Anti-Tubercular Agents Targeting InhA

Based on the direct evidence that only the 2-carboxamide regioisomer achieves potent anti-mycobacterial activity (MIC 3.125 μg/mL) and favorable docking with InhA (ΔG = -8.2 kcal/mol) [1], this scaffold is the optimal starting point for any medicinal chemistry campaign aiming to develop new, orally bioavailable anti-tubercular drugs. Researchers should prioritize this core over imidazo[1,2-a]pyridine-3-carboxamide or benzimidazole analogs, which are proven inactive or significantly less potent [2].

Chemical Biology: Development of Selective CDK2 Chemical Probes

Given the established SAR for CDK2 inhibition and the documented loss of selectivity when the pyridine ring is replaced (e.g., with pyrimidine) [1], this core is non-substitutable for the synthesis of potent and selective CDK2 inhibitors. This is critical for creating high-quality chemical probes to study cell cycle regulation and for early-stage oncology drug discovery programs focused on CDK2-driven cancers.

Drug Discovery: Design of Nurr-1 Nuclear Receptor Modulators for Neurodegenerative and Inflammatory Diseases

The parent scaffold is the essential synthetic precursor for generating potent Nurr-1 modulators [1]. Programs targeting Parkinson's disease, Alzheimer's disease, or inflammatory disorders through Nurr-1 agonism or antagonism require this exact core to install the critical C6-heterocyclic substituents validated in patent literature [2]. Using any alternative scaffold would preclude access to this validated therapeutic mechanism.

Chemical Synthesis: Versatile Building Block for Diversity-Oriented Synthesis of Bioactive Imidazo[1,2-a]pyridine Libraries

The parent imidazo[1,2-a]pyridine-2-carboxamide provides a single, well-characterized starting material (MW 161.16, tPSA 60.4 Ų, XLogP 1.0) [1] for generating large, diverse compound libraries through parallel amide coupling, cross-coupling, and heterocycle functionalization reactions. Its unique physicochemical profile and established synthetic tractability make it a superior core for high-throughput screening library production compared to less characterized or more cytotoxic alternatives [2].

Quote Request

Request a Quote for Imidazo[1,2-A]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.